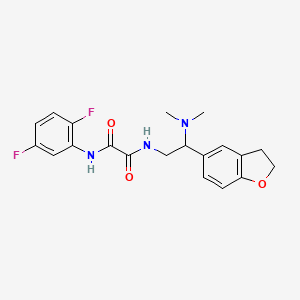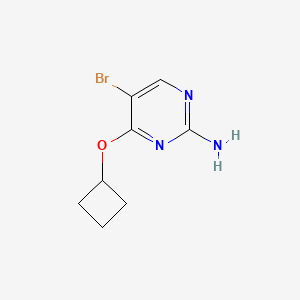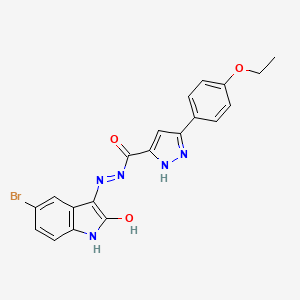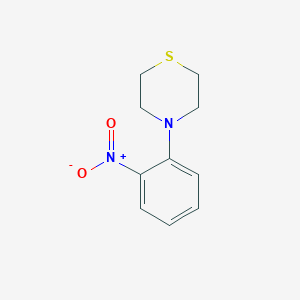![molecular formula C26H26N4O2S B2630037 N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243033-13-7](/img/no-structure.png)
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Properties
- Synthesis and Anti-Angiogenic Activity : A study by Kambappa et al. (2017) focused on the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally similar to the compound . These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research and treatment (Kambappa et al., 2017).
Chemical Synthesis and Heterocyclic Compounds
- Development of Related Fused Systems : Research by Bakhite et al. (2005) explored the synthesis of related pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and their fused systems. This study contributes to the understanding of the chemical properties and synthesis routes for compounds similar to N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide (Bakhite et al., 2005).
Antitumor Activity
- Evaluation of Antitumor Activity : Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, closely related to the compound , and evaluated their antitumor activity. This research provides insights into the potential antitumor applications of similar compounds (Hafez & El-Gazzar, 2017).
Solid-Phase Synthetic Method
- Solid-Phase Synthesis Technique : A study by Ahn and Jeon (2021) described a solid-phase synthetic method for derivatives including the 6-phenylthieno[3,2-d]pyrimidine scaffold, relevant to the compound . This provides a methodology for synthesizing structurally related compounds (Ahn & Jeon, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves the condensation of 2-methylbenzylamine with 3-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxylic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-methylbenzylamine", "3-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxylic acid (1.0 g, 2.5 mmol) in methanol (20 mL) and add 2-methylbenzylamine (0.5 mL, 4.0 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform (20 mL). Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in acetic acid (10 mL) and add sodium triacetoxyborohydride (0.5 g, 2.4 mmol) to the solution. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes. Extract the organic layer with chloroform (3 x 20 mL) and wash the combined organic layers with water (20 mL). Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a mixture of methanol (10 mL) and water (10 mL) and add hydrochloric acid (1 M) dropwise until the pH of the solution reaches 2. Stir the reaction mixture at room temperature for 1 hour.", "Step 6: Neutralize the reaction mixture by adding sodium hydroxide (1 M) dropwise until the pH of the solution reaches 7. Extract the organic layer with chloroform (3 x 20 mL) and wash the combined organic layers with water (20 mL). Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |
CAS-Nummer |
1243033-13-7 |
Molekularformel |
C26H26N4O2S |
Molekulargewicht |
458.58 |
IUPAC-Name |
N-[(2-methylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-17-8-5-6-11-19(17)14-27-24(31)20-12-7-13-30(15-20)26-28-22-21(18-9-3-2-4-10-18)16-33-23(22)25(32)29-26/h2-6,8-11,16,20H,7,12-15H2,1H3,(H,27,31)(H,28,29,32) |
InChI-Schlüssel |
UOKAMRBSWQNEBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)


![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)


![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)
![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)


